molecular formula C9H6ClIN2 B13937147 2-Chloro-5-iodoquinolin-6-amine

2-Chloro-5-iodoquinolin-6-amine

Cat. No.: B13937147
M. Wt: 304.51 g/mol
InChI Key: SONWKJKMKZOZQD-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-6-Quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine and iodine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-6-Quinolinamine typically involves the halogenation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the ring .

Industrial Production Methods: Industrial production of 2-Chloro-5-iodo-6-Quinolinamine may involve large-scale halogenation processes using chlorine and iodine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Transition metal catalysts, such as palladium or nickel, may be used to facilitate the halogenation reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodo-6-Quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-5-iodo-6-Quinolinamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-Quinolinamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA replication, leading to its antimicrobial and anticancer effects. The presence of halogen atoms enhances its binding affinity to target proteins, making it a potent inhibitor .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-iodo-6-Quinolinamine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for various chemical transformations. Its unique structure makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

2-chloro-5-iodoquinolin-6-amine

InChI

InChI=1S/C9H6ClIN2/c10-8-4-1-5-7(13-8)3-2-6(12)9(5)11/h1-4H,12H2

InChI Key

SONWKJKMKZOZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)N)I)Cl

Origin of Product

United States

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